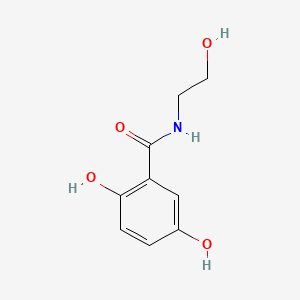

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

Descripción general

Descripción

La etanolamida de ácido gentísico es un derivado del ácido gentísico, que es un ácido dihidroxibenzoico. El ácido gentísico es un producto menor de la descomposición metabólica de la aspirina y también se encuentra en ciertas plantas y vinos . La etanolamida de ácido gentísico se utiliza como agente complejante en parenterales farmacéuticos, como solubilizante en algunas preparaciones farmacéuticas y como agente antiséptico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La etanolamida de ácido gentísico se puede sintetizar mediante la reacción de ácido gentísico con etanolamina. La reacción normalmente implica la formación de un enlace amida entre el grupo carboxilo del ácido gentísico y el grupo amino de la etanolamina. Las condiciones de reacción suelen incluir el uso de un agente deshidratante para facilitar la formación del enlace amida.

Métodos de Producción Industrial

La producción industrial de etanolamida de ácido gentísico implica la síntesis a gran escala de ácido gentísico seguida de su reacción con etanolamina. El proceso de producción puede incluir pasos como la purificación y la cristalización para obtener el producto final en forma pura.

Análisis De Reacciones Químicas

1.1. Laccase-Mediated Heteromolecular Dimer Formation

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide (1b ) reacts with sulfanilamide (2a ) in the presence of laccase to form a heteromolecular hybrid dimer (3b ) with a quinoid structure ( , ). The reaction proceeds via oxidation of 1b to a quinone intermediate, which couples with 2a through C–N bond formation (Figure 1).

Key Data:

| Reactant 1 | Reactant 2 | Product | Yield | Conditions |

|---|---|---|---|---|

| 1b | Sulfanilamide (2a ) | 3b (quinoid dimer) | Not quantified | Sodium acetate buffer (pH 5), laccase, 24 h |

When sulfamerazine (2b ) replaces 2a , the product shifts to hydroquinoid dimers, illustrating the influence of the coupling partner’s electronic properties ( ).

2.1. Oxidative Radical Coupling

Laccase oxidizes 1b to a semiquinone radical or quinone (2 ), which undergoes nucleophilic attack by amines or thiols (Scheme 1). Subsequent cyclization forms heterocyclic products ( , ).

Mechanistic Steps:

-

Oxidation :

-

Coupling :

-

Cyclization :

2.2. Competing Side Reactions

Hydroxylation or methoxylation of intermediates (e.g., 2 ) by water or methanol reduces yields of target products ( ).

Comparative Reactivity with Analogues

The hydroxyethylamide side chain in 1b enhances solubility and directs coupling to the ortho-position relative to the amide group. Comparisons with derivatives highlight structural influences:

| Compound | Reactivity with 3a | Major Product | Yield |

|---|---|---|---|

| 1b (Hydroxyethylamide) | High | 5b | 29% |

| 1a (Carboxylic acid) | Moderate | 5a | 15% |

| 1c (Methyl ester) | Low | 5c | 5% |

The hydroxyethyl group in 1b improves interaction with laccase and stabilizes intermediates, increasing phenothiazine yields ( , ).

Aplicaciones Científicas De Investigación

Preparation Methods

The preparation of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide typically involves the condensation reaction of gentisate with ethanolamine. This method has been noted for its simplicity, cost-effectiveness, and reduced environmental impact. The reaction can be performed under solvent-free conditions or in the presence of alkyl alcohols such as methanol or ethanol, enhancing the yield and purity of the final product .

Biological Activities

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In particular, it has been used in laccase-catalyzed reactions to form heteromolecular products with various antibiotics, including aminoglycosides. These derivatives showed enhanced antibacterial activity against multidrug-resistant strains of Staphylococcus and Enterococcus, indicating its potential as a novel antibiotic candidate .

Complexing Agent

The compound also acts as a complexing agent for metal ions, which is crucial in pharmaceutical formulations. Its ability to sequester metal ions makes it valuable in the development of injectable and sterile liquid formulations .

Case Study 1: Antibacterial Derivatives

A study focused on the laccase-mediated derivatization of aminoglycoside antibiotics using this compound. The resulting compounds exhibited comparable or superior antibacterial activity compared to their parent antibiotics. The derivatives were tested for cytotoxicity and showed no harmful effects on FL cells while effectively protecting mice from lethal infections caused by Staphylococcus aureus .

Case Study 2: Biotransformation Applications

In another research effort, this compound was utilized in biotransformation processes involving various antibiotics. The study highlighted its role in producing new biologically active compounds through enzymatic reactions. These products not only retained antibacterial properties but also demonstrated low cytotoxicity, suggesting a promising avenue for developing new therapeutic agents .

Summary of Applications

| Application | Description |

|---|---|

| Antimicrobial Agent | Enhances the efficacy of existing antibiotics against resistant bacterial strains. |

| Complexing Agent | Used in drug formulations to stabilize metal ions, improving therapeutic effectiveness. |

| Biotransformation | Serves as a substrate in enzymatic reactions to create new antibiotic derivatives with improved activity. |

Mecanismo De Acción

El mecanismo de acción de la etanolamida de ácido gentísico implica su interacción con varios objetivos moleculares. El compuesto puede actuar como un antioxidante al eliminar los radicales libres y prevenir el daño oxidativo. También puede interactuar con enzimas y receptores involucrados en varias vías biológicas, ejerciendo así sus efectos terapéuticos .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido Gentísico: El compuesto principal de la etanolamida de ácido gentísico, conocido por sus propiedades antioxidantes.

Ácido Salicílico: Otro ácido dihidroxibenzoico con propiedades similares pero diferentes aplicaciones.

Hidroquinona: Un compuesto con propiedades de oxidación-reducción similares.

Singularidad

La etanolamida de ácido gentísico es única debido a su combinación específica de ácido gentísico y etanolamina, que le confiere propiedades solubilizantes y antisépticas distintas. Esto la hace particularmente útil en aplicaciones farmacéuticas donde se desean tanto la solubilidad como la actividad antimicrobiana .

Actividad Biológica

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, also known as gentisinic acid thanomin, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in pharmaceuticals and biochemistry.

- IUPAC Name : this compound

- Molecular Formula : C10H13N1O3

- Molecular Weight : 197.22 g/mol

- CAS Number : 61969-39-5

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various Gram-positive bacteria, including multidrug-resistant strains. For instance:

- In vitro studies indicated moderate to strong growth inhibition against Staphylococcus aureus and Enterococcus species .

- Case Study : In a laccase-catalyzed reaction involving aminoglycoside antibiotics, the product derived from this compound showed enhanced antibacterial efficacy compared to its parent compounds .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It acts as a metal ion chelator and antioxidant synergist, which can be beneficial in pharmaceutical formulations:

- Mechanism : It sequesters metal ions that catalyze oxidative reactions, thereby protecting cellular components from oxidative damage .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : It inhibits enzymes involved in bacterial cell wall synthesis and other metabolic pathways.

- Oxidative Stress Reduction : By reducing oxidative stress through metal ion chelation and radical scavenging, it contributes to cellular protection mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Type | Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Moderate to strong | |

| Antioxidant | Various cell lines | Significant | |

| Enzyme Inhibition | Bacterial enzymes | Effective |

Case Studies

- Antimicrobial Efficacy :

- Antioxidant Activity Assessment :

Propiedades

IUPAC Name |

2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-5-6(12)1-2-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCOLLPSNIHBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210994 | |

| Record name | Gentisic acid ethanolamide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61969-53-7 | |

| Record name | 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61969-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisic acid ethanolamide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061969537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentisic acid ethanolamide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTISIC ACID ETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E039OIGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide in current research?

A: this compound is primarily utilized as a substrate for laccase-catalyzed reactions to synthesize novel compounds with potential biological activity. [, , , , ] This approach aims to develop new antibiotics and other pharmaceuticals.

Q2: Can you provide examples of successful applications of this compound in drug discovery?

A: Research shows promising results in synthesizing new aminoglycoside antibiotics using this compound. [] Laccases were used to couple this compound with existing antibiotics like Kanamycin, Tobramycin, and Gentamicin. These novel derivatives demonstrated comparable or even enhanced antibacterial activity against various Staphylococci strains, including multidrug-resistant ones, compared to the parent antibiotics.

Q3: Beyond antibacterial activity, have any other biological activities been observed in compounds derived from this compound?

A: While antibacterial activity is a significant focus, research also identified synthesized thiosulfoesters, incorporating a this compound moiety, exhibiting antithrombotic and antiviral activities. [] These findings highlight the compound's potential in developing therapeutics for various diseases beyond bacterial infections.

Q4: What are the advantages of using laccases with this compound in synthesizing new compounds?

A: Laccase-catalyzed reactions offer a green chemistry approach, often using milder reaction conditions and minimizing the use of harsh chemicals. [, ] This method aligns with sustainable chemistry principles and can potentially reduce environmental impact compared to traditional synthetic routes.

Q5: Are there any computational studies exploring the properties or potential applications of this compound?

A: Research employed virtual biological screening using the PASS computer system and molecular docking to predict potential biological activities of synthesized thiosulfoesters incorporating this compound. [] These computational approaches guide further experimental research and provide insights into structure-activity relationships.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.